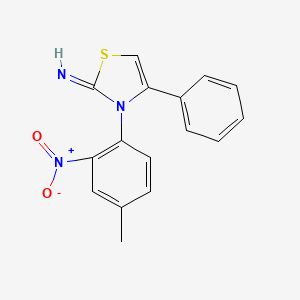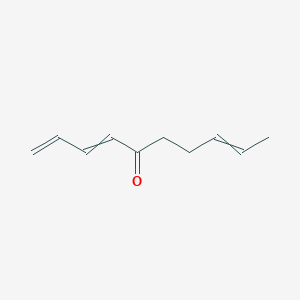
3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is a heterocyclic compound that contains a thiazole ring Thiazole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine typically involves the reaction of 4-methyl-2-nitroaniline with phenacyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like ethanol or acetonitrile under reflux conditions. The resulting intermediate is then cyclized to form the thiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Cyclization: Strong acids or bases to facilitate ring closure.
Major Products Formed
Reduction: 3-(4-Methyl-2-aminophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine.
Substitution: Various substituted derivatives depending on the electrophile used.
Cyclization: Polycyclic heterocycles with potential biological activity.
Scientific Research Applications
3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its thiazole ring and nitro group. These interactions can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(4-Nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine: Lacks the methyl group, which may affect its biological activity.
3-(4-Methylphenyl)-4-phenyl-1,3-thiazol-2(3H)-imine: Lacks the nitro group, which may reduce its reactivity.
3-(4-Methyl-2-nitrophenyl)-4-methyl-1,3-thiazol-2(3H)-imine: Contains an additional methyl group on the thiazole ring, potentially altering its properties.
Uniqueness
3-(4-Methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2(3H)-imine is unique due to the presence of both a nitro group and a methyl group on the phenyl ring. This combination of functional groups can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
CAS No. |
62329-76-4 |
|---|---|
Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(4-methyl-2-nitrophenyl)-4-phenyl-1,3-thiazol-2-imine |
InChI |
InChI=1S/C16H13N3O2S/c1-11-7-8-13(14(9-11)19(20)21)18-15(10-22-16(18)17)12-5-3-2-4-6-12/h2-10,17H,1H3 |
InChI Key |
HOZZQXWUTASBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CSC2=N)C3=CC=CC=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Benzenesulfonic acid, 4-[(1-acetyl-2-oxopropyl)azo]-](/img/structure/B14528490.png)


![2-[(1S,3R)-3-phenylcyclopentyl]acetamide](/img/structure/B14528499.png)

![[1-(Benzenesulfonyl)-3-bromobut-3-en-1-yl]benzene](/img/structure/B14528514.png)

![N-Hydroxy-2-[(naphthalen-2-yl)oxy]acetamide](/img/structure/B14528518.png)


